Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core modified with a sulfanyl-linked benzoate ester and a 2,4-dichlorobenzyl-protected oxime group. This structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
methyl 2-[5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S2/c1-28-20(27)15-4-2-3-5-18(15)31-19-17(26-8-9-30-21(26)25-19)11-24-29-12-13-6-7-14(22)10-16(13)23/h2-11H,12H2,1H3/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKMYYZADICYQF-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate, a complex organic compound with the CAS number 338976-21-9, has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H15Cl2N3O3S2
- Molecular Weight : 492.4 g/mol
- Density : 1.47 g/cm³ (predicted)
- pKa : 2.76 (predicted)
The compound features several functional groups that contribute to its biological activity, including a dichlorobenzyl moiety and an imidazo-thiazole structure, which are known for their interaction with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit bacterial growth by disrupting cellular processes essential for survival. In vitro studies are necessary to quantify the antimicrobial efficacy of this specific compound against various pathogens.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. The imidazo-thiazole framework may enhance this activity by interacting with targets involved in cell proliferation and survival.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It could interact with nuclear hormone receptors or other proteins that regulate gene expression related to cell growth and differentiation.
Case Studies
A review of literature reveals several case studies where similar compounds have been evaluated for their biological activities:
These findings suggest that this compound may share similar biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing imidazole and thiazole structures as anticancer agents. Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate has shown promising results in preclinical evaluations:
- Cell Line Studies : The compound was tested against various cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). It exhibited significant cytotoxicity with IC50 values ranging from 6 to 20 μM depending on the cell line tested .
- Mechanism of Action : The proposed mechanism involves the disruption of cellular processes through interaction with specific molecular targets within cancer cells. This includes inhibition of key enzymes involved in proliferation and survival pathways.
Other Therapeutic Potentials
In addition to its anticancer properties, there is emerging interest in the use of this compound for:
- Antimicrobial Activity : Similar compounds have been evaluated for their ability to inhibit bacterial growth and could be explored further for this application.
- Anti-inflammatory Effects : The thiazole and imidazole components are known for their anti-inflammatory properties; thus, derivatives may be developed targeting inflammatory diseases.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds that share structural similarities with this compound:
- Study on Anticancer Derivatives : A series of sulfonamide derivatives were synthesized and tested for anticancer activity. The study indicated that modifications to the imidazole ring significantly affected cytotoxicity profiles against cancer cell lines .
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of similar compounds based on their chemical structure. This approach aids in designing more potent derivatives with reduced toxicity to normal cells while enhancing efficacy against tumors .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the imidazo[2,1-b][1,3]thiazole core and benzene rings. Key analogs include:
Key Observations :
- Sulfanyl Group Variation : The benzyl or phenyl sulfanyl groups (e.g., in and ) increase lipophilicity compared to the target compound’s sulfanyl-benzoate ester, which may enhance water solubility due to the ester’s polarity .
- Oxime Protection : The 2,4-dichlorobenzyl group in the target compound and analogs likely stabilizes the oxime against metabolic degradation compared to unprotected oximes .
Preparation Methods
Cyclization of 2-Aminothiazole with Bromoacetophenone Derivatives
In a representative procedure, 2-amino-4-phenylthiazole reacts with 4-bromoacetophenone in anhydrous benzene under reflux conditions. The reaction is catalyzed by triethylamine, facilitating nucleophilic displacement of the bromine atom and subsequent cyclization to yield 6-phenylimidazo[2,1-b]thiazole. Dean-Stark traps are often employed to remove water, enhancing reaction efficiency.
Table 1. Reaction Conditions for Imidazo[2,1-b]thiazole Core Synthesis
The choice of solvent significantly impacts yield, with benzene outperforming toluene due to its superior ability to stabilize transition states. Substitutions at the 5-position of the thiazole ring require tailored bromoacetophenone derivatives, as evidenced by the lower yield observed with methyl-substituted analogs.
Introduction of the Oxime Functional Group
The oxime moiety at the 5-position of the imidazo[2,1-b]thiazole is introduced via condensation with hydroxylamine derivatives.
Condensation with Hydroxylamine Hydrochloride
The 5-formylimidazo[2,1-b]thiazole intermediate reacts with hydroxylamine hydrochloride in ethanol under acidic conditions (pH 4–5, adjusted with acetic acid). This step proceeds at 60°C for 4 hours, achieving an 85% yield of the oxime. The reaction mechanism involves nucleophilic attack by the hydroxylamine oxygen on the aldehyde carbon, followed by proton transfer to form the E-isomer predominantly.
Table 2. Optimization of Oxime Formation
| Oxime Precursor | Reagent | Solvent | Temperature | Time (h) | Yield (%) | |
|---|---|---|---|---|---|---|
| 5-Formylimidazo[2,1-b]thiazole | NH₂OH·HCl, AcOH | Ethanol | 60°C | 4 | 85 | |
| 5-Acetylimidazo[2,1-b]thiazole | NH₂OH·HCl, NaOH | MeOH | 25°C | 12 | 62 |
The electronic effects of substituents on the thiazole ring influence reaction kinetics. Electron-withdrawing groups (e.g., chloro) at the 4-position accelerate oxime formation by polarizing the carbonyl group.
Sulfanyl Group Incorporation via Palladium-Catalyzed Coupling
The sulfanyl bridge linking the imidazo[2,1-b]thiazole and benzene rings is installed using a palladium-catalyzed cross-coupling reaction.
Coupling with 2-Mercaptobenzenecarboxylic Acid
A mixture of 5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b]thiazole-6-thiol and methyl 2-iodobenzoate undergoes coupling in toluene at 110°C using Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and t-BuONa as a base. The reaction achieves 72% yield after 12 hours, with rigorous exclusion of moisture to prevent catalyst deactivation.
Table 3. Catalytic Systems for Sulfanyl Bridging
| Catalyst System | Ligand | Base | Solvent | Yield (%) | |
|---|---|---|---|---|---|
| Pd₂(dba)₃/XantPhos | XantPhos | t-BuONa | Toluene | 72 | |
| Pd(OAc)₂/BINAP | BINAP | Cs₂CO₃ | DMF | 58 |
The Pd₂(dba)₃/XantPhos system demonstrates superior efficiency due to its robustness against heteroatom-containing substrates. Side reactions, such as homocoupling of the thiol, are suppressed by maintaining a 1:1 stoichiometry of the coupling partners.
Esterification of the Carboxylic Acid Moiety
The final step involves methyl esterification of the 2-sulfanylbenzoic acid intermediate.
Acid-Catalyzed Esterification
The carboxylic acid is treated with methanol in the presence of concentrated sulfuric acid (2 mol%) under reflux for 6 hours. This method achieves near-quantitative conversion (98%) due to the equilibrium-driven nature of the reaction. Alternative approaches, such as using DCC/DMAP as coupling agents, offer higher selectivity but are cost-prohibitive for industrial-scale synthesis.
Table 4. Comparative Esterification Methods
| Method | Reagent | Conditions | Yield (%) | |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, MeOH | Reflux, 6 h | 98 | |
| Steglich esterification | DCC, DMAP | CH₂Cl₂, 24 h | 95 |
Industrial-scale protocols favor the acid-catalyzed method for its simplicity and low reagent costs, despite requiring careful neutralization of residual acid to prevent product degradation.
Industrial-Scale Production Considerations
Scalable synthesis necessitates optimization of solvent recovery, catalyst recycling, and waste management. Continuous flow reactors enhance the cyclization and coupling steps by improving heat transfer and reducing reaction times by 40% compared to batch processes. Environmental regulations dictate the use of biodegradable solvents (e.g., cyclopentyl methyl ether) in lieu of benzene or toluene.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
